molecular formula C7H10ClNOS B8298089 6-Isothiocyanatohexanoyl chloride CAS No. 39243-52-2

6-Isothiocyanatohexanoyl chloride

Cat. No.: B8298089
CAS No.: 39243-52-2
M. Wt: 191.68 g/mol
InChI Key: PDLSNXJMSMGTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isothiocyanatohexanoyl chloride is a useful research compound. Its molecular formula is C7H10ClNOS and its molecular weight is 191.68 g/mol. The purity is usually 95%.
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Properties

CAS No.

39243-52-2

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

6-isothiocyanatohexanoyl chloride

InChI

InChI=1S/C7H10ClNOS/c8-7(10)4-2-1-3-5-9-6-11/h1-5H2

InChI Key

PDLSNXJMSMGTBM-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)Cl)CCN=C=S

Origin of Product

United States

Synthesis routes and methods

Procedure details

An over-dried and nitrogen-cooled two liter round bottom flask was equipped with a nitrogen inlet, a pressure-equalizing dropping funnel, and mechanical stirrer. A mixture of 6-aminocaproic acid (66.02 g, 0.5 moles) in 500 ml of tetrahydrofuran (dried over Linde 4A Molecular Sieves) was added to the flask. After stirring the mixture for 20 minutes under nitrogen, 240 ml of triethylamine (1.7 moles, dried over Linde 4A molecular sieves) was added with stirring. After stirring for 20 minutes, 36 ml of carbon disulfide (0.6 moles) was added dropwise over a 45 minute period. The reaction mixture was stirred overnight and diluted with 250 ml of tetrahydrofuran. Then 225 ml of trimethylsilyl chloride was added dropwise over a 2.5 hour period. A white precipitate formed. The reaction mixture was gently refluxed with stirring for 7 hours. After cooling, the reaction mixture was filtered in the absence of air. The precipitate was washed with dry tetrahydrofuran, and a red-gold filtrate collected. This tetrahydrofuran solution was concentrated in vacuo at room temperature to remove the solvent. The residue was placed in a 500 ml round bottom flask and dissolved in 250 ml of methylene chloride. Thionyl chloride (70 ml) was then added with stirring over a 20 minute period. After stirring overnight, the solvent was removed on a rotary evaporator to give the crude product. This was distilled twice at 110°-115° (0.2 Torr) to give 31 g of 6-isothiocyanatocaproyl chloride having infrared adsorption bands at 4.6-4.8 u (N=C=S) and at 5.5 u (COCl), and n.m.r. resonances (CDCl3 solvent) at 3.4, 2.8 and 1.5 ppm. in structurally consistent area ratios.
Quantity
66.02 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
225 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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